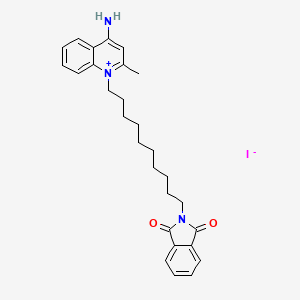
4-Amino-1-(10-phthalimidodecyl)quinaldinium Iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(10-phthalimidodecyl)quinaldinium Iodide is a quaternary ammonium compound known for its antimicrobial properties. It is used as an intermediate in the synthesis of various pharmaceutical agents, including antiseptics and anti-malarial drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(10-phthalimidodecyl)quinaldinium Iodide typically involves the following steps:
Formation of the Phthalimide Intermediate: The reaction begins with the formation of a phthalimide intermediate by reacting phthalic anhydride with a suitable amine.
Alkylation: The phthalimide intermediate is then alkylated with a decyl halide to form the phthalimidodecyl derivative.
Quinaldinium Formation: The phthalimidodecyl derivative is reacted with quinaldine to form the quinaldinium compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions can target the quinaldinium ring or the phthalimide moiety.
Substitution: Nucleophilic substitution reactions can occur at the quinaldinium ring or the phthalimidodecyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of the amino group or the quinaldinium ring.
Reduction: Reduced forms of the quinaldinium ring or the phthalimide moiety.
Substitution: Substituted quinaldinium or phthalimidodecyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-(10-phthalimidodecyl)quinaldinium Iodide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential as an antiseptic and anti-malarial agent.
Industry: Utilized in the production of disinfectants and preservatives.
Wirkmechanismus
The compound exerts its effects primarily through its quaternary ammonium structure, which disrupts microbial cell membranes, leading to cell lysis and death. It targets various molecular pathways involved in cell membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Dequalinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Commonly found in mouthwashes and throat lozenges.
Eigenschaften
Molekularformel |
C28H34IN3O2 |
|---|---|
Molekulargewicht |
571.5 g/mol |
IUPAC-Name |
2-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]isoindole-1,3-dione;iodide |
InChI |
InChI=1S/C28H33N3O2.HI/c1-21-20-25(29)24-16-10-11-17-26(24)30(21)18-12-6-4-2-3-5-7-13-19-31-27(32)22-14-8-9-15-23(22)28(31)33;/h8-11,14-17,20,29H,2-7,12-13,18-19H2,1H3;1H |
InChI-Schlüssel |
HWOFLUVBWNRBGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCCN3C(=O)C4=CC=CC=C4C3=O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















